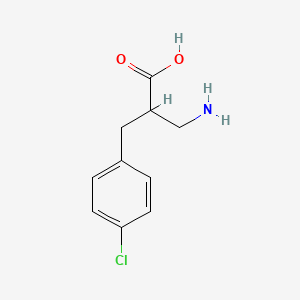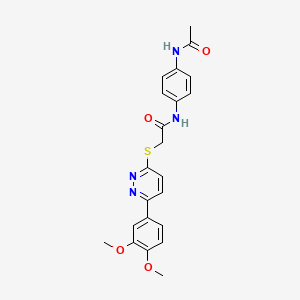
N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-acetamidophenyl)-2-((6-(3,4-dimethoxyphenyl)pyridazin-3-yl)thio)acetamide is a useful research compound. Its molecular formula is C22H22N4O4S and its molecular weight is 438.5. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Mecanismo De Acción
Target of Action
The primary target of this compound is the receptor tyrosine kinase MET . The MET receptor plays a crucial role in the development and progression of cancer .
Mode of Action
The compound acts as a selective inhibitor of the receptor tyrosine kinase MET . It inhibits MET autophosphorylation and signaling . Additionally, it activates cysteine-aspartic acid protease 3 (caspase 3) , an enzyme which is part of the apoptosis signaling cascade .
Biochemical Pathways
The compound’s interaction with the MET receptor disrupts the signaling pathways that promote cell growth and survival. By inhibiting MET autophosphorylation, the compound prevents the activation of downstream signaling pathways involved in cell proliferation and survival . The activation of caspase 3 triggers the apoptosis signaling cascade, leading to programmed cell death .
Result of Action
The inhibition of MET signaling and the activation of caspase 3 can lead to the death of cancer cells . This can result in the reduction of tumor size and potentially halt the progression of the disease .
Análisis Bioquímico
Biochemical Properties
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, notably inhibiting phosphodiesterase (PDE) enzymes, which are involved in the regulation of intracellular levels of cyclic nucleotides. This inhibition can modulate cellular signaling pathways, leading to various therapeutic effects . The compound’s interaction with PDE4, in particular, suggests its potential in treating inflammatory diseases and certain types of cancer .
Cellular Effects
The effects of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide on cellular processes are profound. It influences cell signaling pathways by altering the levels of cyclic AMP (cAMP) and cyclic GMP (cGMP), which are critical for cell communication and function . This compound has been shown to affect gene expression, leading to changes in the production of proteins involved in inflammation and cell proliferation. Additionally, it impacts cellular metabolism by modulating the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
At the molecular level, 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide exerts its effects primarily through the inhibition of PDE enzymes. This inhibition prevents the breakdown of cAMP and cGMP, leading to increased levels of these signaling molecules within the cell . The compound binds to the active site of PDE enzymes, blocking their activity and thereby modulating downstream signaling pathways. This can result in the activation or repression of specific genes, influencing cellular responses such as inflammation and cell growth .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can diminish over extended periods due to degradation . Long-term studies have shown that continuous exposure to the compound can lead to sustained changes in cellular function, including prolonged inhibition of PDE activity and persistent alterations in gene expression .
Dosage Effects in Animal Models
The effects of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide vary with dosage in animal models. At lower doses, the compound effectively inhibits PDE activity without significant toxicity . At higher doses, adverse effects such as hepatotoxicity and nephrotoxicity have been observed . These findings highlight the importance of dose optimization to maximize therapeutic benefits while minimizing potential side effects .
Metabolic Pathways
2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450s, which are responsible for its biotransformation and elimination . The compound’s metabolism can lead to the formation of active metabolites that may contribute to its overall biological activity . Additionally, it can affect metabolic flux by altering the activity of key enzymes in metabolic pathways .
Transport and Distribution
Within cells and tissues, 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its uptake into cells and its localization to specific cellular compartments. The compound’s distribution is influenced by its chemical properties, such as lipophilicity and molecular size .
Subcellular Localization
The subcellular localization of 2-{[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanyl}-N-(4-acetamidophenyl)acetamide is critical for its activity. It is primarily localized in the cytoplasm, where it interacts with PDE enzymes . The compound may also be directed to specific organelles through post-translational modifications or targeting signals, which can influence its function and efficacy .
Propiedades
IUPAC Name |
N-(4-acetamidophenyl)-2-[6-(3,4-dimethoxyphenyl)pyridazin-3-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O4S/c1-14(27)23-16-5-7-17(8-6-16)24-21(28)13-31-22-11-9-18(25-26-22)15-4-10-19(29-2)20(12-15)30-3/h4-12H,13H2,1-3H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INMABBYPQAMJHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)NC(=O)CSC2=NN=C(C=C2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
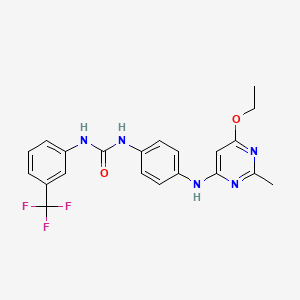
![9-benzyl-3-isobutyl-1,7-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2966283.png)
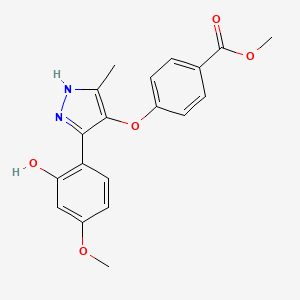
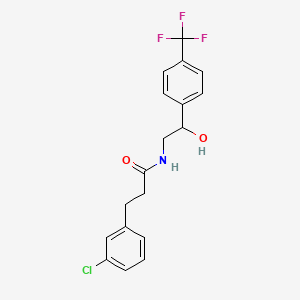
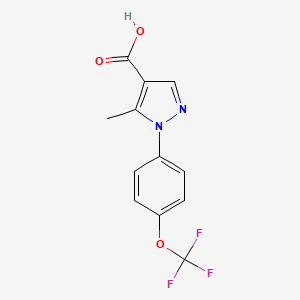
![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-2-fluorobenzamide](/img/structure/B2966288.png)
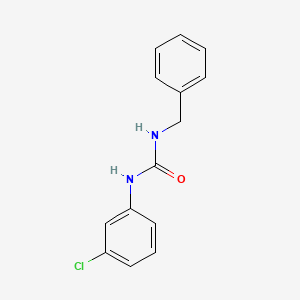
![N-[(1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide](/img/structure/B2966291.png)
![2-(4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2966296.png)
![2-fluoro-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzamide](/img/structure/B2966299.png)
![5-methyl-2,6,7,12-tetrazatricyclo[7.5.0.03,7]tetradeca-1(9),2,4-trien-8-one;dihydrochloride](/img/structure/B2966300.png)
![Methyl 4-(2-((5-(benzo[d][1,3]dioxole-5-carboxamido)-1,3,4-thiadiazol-2-yl)thio)acetamido)benzoate](/img/structure/B2966301.png)
![2-(2,5-dioxopyrrolidin-1-yl)-N-[2-hydroxy-2-(3-methylthiophen-2-yl)ethyl]acetamide](/img/structure/B2966302.png)
